2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid
CAS No.: 704875-04-7
Cat. No.: VC6913044
Molecular Formula: C13H14N4O2S
Molecular Weight: 290.34
* For research use only. Not for human or veterinary use.
![2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid - 704875-04-7](/images/structure/VC6913044.png)
Specification
CAS No. | 704875-04-7 |
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Molecular Formula | C13H14N4O2S |
Molecular Weight | 290.34 |
IUPAC Name | 2-[(4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid |
Standard InChI | InChI=1S/C13H14N4O2S/c1-3-16-9-6-4-5-7-10(9)17-12(16)14-15-13(17)20-8(2)11(18)19/h4-8H,3H2,1-2H3,(H,18,19) |
Standard InChI Key | BHEVJCPGHPYCDR-UHFFFAOYSA-N |
SMILES | CCN1C2=CC=CC=C2N3C1=NN=C3SC(C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is systematically named 2-[(9-Ethyl-9H- triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid, reflecting its fused benzimidazole-triazolo core, ethyl substituent, and thioether-linked propanoic acid side chain. Its molecular formula is C₁₃H₁₄N₄O₂S, with an average molecular mass of 294.35 g/mol .
Structural Elucidation
The core structure consists of a benzimidazole ring fused with a triazolo[4,3-a] heterocycle. The 9-ethyl group occupies the nitrogen atom at position 9 of the benzimidazole moiety, while the 3-thio group bridges the triazolo ring to the propanoic acid chain . This configuration introduces steric and electronic effects that influence reactivity and solubility.
Key Structural Attributes:
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Benzimidazole-Triazolo Fusion: Enhances aromaticity and planar rigidity, potentially facilitating π-π stacking interactions in biological systems .
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Thioether Linkage (-S-): Imparts susceptibility to oxidative metabolism, potentially forming sulfoxide or sulfone derivatives .
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Propanoic Acid Terminus: Introduces acidity (pKa ≈ 4.5–5.0) and hydrophilicity, favoring salt formation in basic environments .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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9-Ethyl-9H- triazolo[4,3-a]benzimidazole-3-thiol: A heterocyclic thiol precursor.
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Propanoic Acid Derivative: Likely introduced via alkylation or Michael addition.
Route 1: Nucleophilic Thiol-Ester Exchange
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Synthesis of 9-Ethyl-9H- triazolo[4,3-a]benzimidazole-3-thiol:
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Thiol-Alkylation with Propiolic Acid Esters:
Route 2: Direct Coupling via Mitsunobu Reaction
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Coupling of the thiol precursor with 3-bromopropanoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Limited (≈0.1 mg/mL at pH 7.4) due to aromaticity; enhanced in alkaline solutions (pH > 8) via deprotonation of the carboxylic acid .
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logP (Octanol-Water): Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for membrane permeability .
Spectroscopic Characteristics
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